molecular formula C14H13BrClN B8351128 Benzyl-(4-bromo-2-chlorobenzyl)amine

Benzyl-(4-bromo-2-chlorobenzyl)amine

Cat. No.: B8351128
M. Wt: 310.61 g/mol
InChI Key: MOWNARJFFWCIPQ-UHFFFAOYSA-N
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Description

Benzyl-(4-bromo-2-chlorobenzyl)amine is a chemical compound of interest in medicinal chemistry and pharmacology research. This benzylamine derivative serves as a valuable intermediate in the design and synthesis of novel small molecule scaffolds . Specifically, research indicates that compounds featuring similar halogenated benzylamine structures, such as a 4-bromo-2-fluorophenyl substitution, are investigated for their binding affinity and functional activity at the human Melanocortin-4 Receptor (hMC4R) . These receptors are a key target in metabolic research. The structure of this amine, characterized by its specific bromo and chloro halogen pattern, allows researchers to explore structure-activity relationships (SAR) and optimize the pharmacokinetic properties of potential therapeutic candidates . As a building block, it enables the development of compounds for probing biological pathways. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H13BrClN

Molecular Weight

310.61 g/mol

IUPAC Name

N-[(4-bromo-2-chlorophenyl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C14H13BrClN/c15-13-7-6-12(14(16)8-13)10-17-9-11-4-2-1-3-5-11/h1-8,17H,9-10H2

InChI Key

MOWNARJFFWCIPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Benzyl-(4-bromo-2-chlorobenzyl)amine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various nucleophilic substitution reactions, making it a valuable precursor in the development of pharmaceuticals and agrochemicals. For instance, it is utilized in the synthesis of functionalized amino acids and other derivatives that exhibit biological activity .

Biological Research

Study of Biological Systems
In biological research, this compound can be employed to investigate the effects of halogenated benzylamines on cellular systems. It has potential as a precursor for synthesizing bioactive molecules that may have therapeutic applications. Research indicates that derivatives of this compound could exhibit antimicrobial, antifungal, or anticancer properties, indicating its relevance in drug discovery .

Pharmaceutical Applications

Anticonvulsant and Anticancer Properties
Recent studies have highlighted the anticonvulsant properties of compounds related to this compound. For example, derivatives with similar structures have shown significant activity in seizure protection models, suggesting their potential as antiepileptic agents . Additionally, certain derivatives have been evaluated for their anticancer efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Industrial Uses

Manufacture of Specialty Chemicals
In the industrial sector, this compound is utilized in producing dyes and pigments due to its unique chemical properties. Its versatility makes it suitable for various applications in specialty chemicals, enhancing its commercial value.

Data Table: Applications Overview

Application AreaDescriptionExample Use Cases
Chemical Synthesis Intermediate for complex organic moleculesSynthesis of pharmaceuticals
Biological Research Study effects on biological systemsPrecursor for bioactive molecules
Pharmaceuticals Anticonvulsant and anticancer propertiesAntiepileptic drug development
Industrial Chemicals Production of dyes and specialty chemicalsManufacturing processes

Case Studies

  • Anticonvulsant Evaluation : A study assessed several benzylamine derivatives for anticonvulsant activity using the maximal electroshock seizure test. Compounds similar to this compound exhibited significant protective effects against seizures at low doses .
  • Antimicrobial Testing : Research focused on the antibacterial properties of related compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations often in the low µg/mL range.
  • Antitumor Efficacy : In vitro assays revealed that certain derivatives showed strong potential against melanoma cell lines, with GI50 values indicating effective cytotoxicity. This suggests further exploration for anticancer drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The substitution pattern (halogen type and position) significantly influences molecular weight, boiling/melting points, and reactivity. Below is a comparative analysis of key parameters:

Compound Name Molecular Formula Molecular Weight Substituents Boiling Point (°C) Hazard Codes
Benzyl-(4-bromo-2-chlorobenzyl)amine C₁₄H₁₃BrClN 310.62 4-Bromo, 2-chloro Not reported Likely Xi¹
Benzyl-(4-chlorobenzyl)amine C₁₄H₁₄ClN 231.72 4-Chloro 334.1 Xi
Benzyl-(2-chlorobenzyl)amine C₁₄H₁₄ClN 231.72 2-Chloro 334.1 Xi
4-Bromoaniline C₆H₆BrN 172.02 4-Bromo 254–256 Not reported

Key Observations:

  • The bromo and chloro substituents increase molecular weight compared to non-halogenated analogs.
  • Positional isomers (e.g., 2-Cl vs. 4-Cl) exhibit identical boiling points, suggesting similar intermolecular forces despite differing substitution patterns .
  • The target compound’s higher molecular weight (310.62 vs. ~231.72 for chloro analogs) implies a higher boiling point than its chloro counterparts, though experimental data are lacking.
Benzyl-(4-chlorobenzyl)amine and Benzyl-(2-chlorobenzyl)amine

These compounds are synthesized via alkylation of benzylamine with halogenated benzyl halides. For example:

  • Benzyl-(4-chlorobenzyl)amine is prepared by reacting 4-chlorobenzyl chloride with benzylamine in the presence of a base .
  • Similarly, Benzyl-(2-chlorobenzyl)amine uses 2-chlorobenzyl chloride .

Relevance to Target Compound: The target compound could be synthesized by reacting benzylamine with 4-bromo-2-chlorobenzyl bromide.

Halogen-Dependent Reactivity
  • Electron-Withdrawing Effects: Bromo and chloro groups are electron-withdrawing, activating the aromatic ring toward electrophilic substitution at meta positions. This property is critical in designing pharmaceuticals or agrochemicals .
  • Nucleophilic Substitution: Bromo groups are more susceptible to displacement than chloro groups due to weaker C-Br bonds. This difference could make the target compound a better candidate for further functionalization .

Q & A

Q. What synthetic methodologies are effective for preparing Benzyl-(4-bromo-2-chlorobenzyl)amine?

  • Methodological Answer : A common approach involves nucleophilic substitution of 4-bromo-2-chlorobenzyl chloride with benzylamine under basic conditions. For example, tertiary amine bases like triethylamine (TEA) facilitate deprotonation and reaction efficiency. Purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) yields the target compound. Optimize stoichiometry (e.g., 1:1.2 amine-to-alkylating agent ratio) to minimize side products. Reaction progress can be monitored via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) . Key Data :
  • Yield: ~33% (unoptimized conditions) .
  • Degradation point: >141°C (observed during HRMS analysis) .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • 1H NMR : Look for benzylic protons (δ 3.7–4.2 ppm, singlet) and aromatic protons (δ 6.8–7.4 ppm, multiplet). For example, a compound with a 2-chlorophenyl group shows distinct splitting patterns due to coupling with adjacent substituents .
  • HRMS : Confirm molecular ion [M+H]+ using high-resolution mass spectrometry (e.g., expected m/z ~319.0 for C14H13BrClN). Discrepancies >2 ppm require re-evaluation of purity or isotopic patterns .
  • IR : Absence of N-H stretches (~3300 cm⁻¹) confirms successful alkylation .

Q. What are the critical physicochemical properties of this compound?

  • Methodological Answer : Key properties include:
  • Boiling Point : Estimated via reduced-pressure distillation (e.g., 339–361 K at 0.004–0.013 bar) .
  • Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (e.g., DMSO, DMF).
  • Stability : Susceptible to photodegradation; store in amber vials under inert atmosphere.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this amine?

  • Methodological Answer : Crystallize the compound via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXL for structure refinement, leveraging Hirshfeld atom refinement (HAR) for accurate H-atom positioning. Validate bond lengths (C-Br: ~1.9 Å; C-Cl: ~1.7 Å) and torsion angles against similar benzylamine derivatives . Example Data :
ParameterValue
Space GroupP21/c
R-factor<0.05

Q. How to address low reaction yields in large-scale synthesis?

  • Methodological Answer :
  • Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity.
  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yield .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., di-alkylated products) and adjust stoichiometry.

Q. How to resolve contradictions in reported spectral data?

  • Methodological Answer : Cross-validate using orthogonal techniques:
  • Variable Pressure NMR : Assess solvent effects (e.g., DMSO vs. CDCl3) on chemical shifts.
  • Dynamic HPLC : Detect enantiomeric impurities that may skew integration ratios .
  • Theoretical Calculations : Compare experimental IR stretches with DFT-predicted values (e.g., B3LYP/6-31G*) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • DFT Modeling : Calculate Fukui indices to identify electrophilic sites (e.g., Br, Cl substituents).
  • Molecular Dynamics : Simulate solvation effects in DMSO to predict SN2 reactivity .
    Example Data :
ParameterValue (kcal/mol)
ΔG‡ (SN2)18.2

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